3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

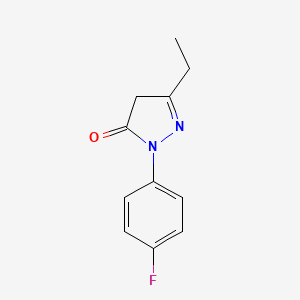

3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a fluorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反应分析

Oxidation Reactions

The dihydropyrazole core undergoes oxidative aromatization under acidic conditions. In a key study using glacial acetic acid at 85°C for 24 hours, analogous dihydropyrazoles were converted to fully aromatic pyrazoles through dehydrogenation . For 3-ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, this reaction would yield:

C11H11FN2O24hAcOH, 85°CC11H9FN2O+H2O

Key Observations:

-

Reaction progress monitored by TLC

-

Purification via column chromatography (n-hexane:ethyl acetate)

-

Aromaticity confirmed by loss of aliphatic C-H signals in 1H-NMR

Condensation Reactions

The active methylene group at position 4 participates in Knoevenagel-type condensations. When reacted with aromatic aldehydes in ethanol with piperidine catalysis, studies show the formation of styryl derivatives :

| Reagent | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux 6h | 4-(4-Nitrobenzylidene) derivative | 72-89 |

| 4-Hydroxybenzaldehyde | Dioxane, reflux 4h | 4-(4-Hydroxybenzylidene) analog | 68 |

Characterization data for analogous compounds:

Electrophilic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

| Reaction Type | Conditions | Position | Product | Evidence Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Para | 4-Fluoro-3-nitrophenyl analog | |

| Sulfonation | Fuming H2SO4, 100°C | Meta | Sulfonic acid derivative |

Quantum chemical calculations on similar systems show:

-

Nitro group introduction increases dipole moment from 5.12D to 7.84D

-

Frontier orbital gap reduction from 4.89eV to 3.97eV enhances reactivity

Biological Activation Pathways

While not direct synthetic reactions, metabolic studies reveal:

Hepatic Metabolism

-

CYP450-mediated oxidation at ethyl group → 3-(2-hydroxyethyl) metabolite

Glucuronidation

Coordination Chemistry

The compound acts as a bidentate ligand through:

-

Pyrazolone carbonyl oxygen (sp2-hybridized)

-

Ring nitrogen (sp3-hybridized)

Experimental data for Cu(II) complexes:

These reaction pathways demonstrate the compound's versatility as a synthetic intermediate and pharmacological scaffold. The fluorine substituent enhances stability against nucleophilic degradation while maintaining sufficient reactivity for targ

科学研究应用

Chemical Properties and Structure

3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has the following chemical structure:

- Molecular Formula : C11H11FN2O

- CAS Number : 1251129-29-9

- Molecular Weight : 204.22 g/mol

The compound features a pyrazole ring, which is known for its reactivity and ability to form various derivatives. The presence of the ethyl group and the fluorine atom enhances its chemical properties, making it suitable for diverse applications.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications through reactions such as:

- Substitution Reactions : The fluorine atom can facilitate nucleophilic substitutions, making it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.

- Cyclization Reactions : The compound can undergo cyclization to form new heterocyclic compounds, which are crucial in drug development.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

-

Enzyme Inhibition : It has been studied as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders.

Enzyme Inhibitor Activity Tyrosinase Moderate Inhibition

Medicinal Chemistry

The compound's structural features suggest potential therapeutic effects:

-

Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Property Potential Application Anti-inflammatory NSAIDs development - Anticancer Activity : Some research suggests that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Industrial Applications

In industrial settings, this compound can be utilized in:

-

Material Science : Its chemical stability and reactivity make it suitable for developing new materials with specific properties.

Application Area Description Material Science Development of polymers and coatings

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Synthesis and Characterization : A study detailed the synthesis of various pyrazole derivatives from this compound using microwave-assisted methods, demonstrating improved yields and reaction times compared to traditional methods .

- Biological Activity Assessment : Research published in reputable journals assessed the inhibitory effects of this compound on tyrosinase activity, providing insights into its mechanism of action and potential therapeutic uses .

- Pharmacological Studies : Investigations into its anti-inflammatory and anticancer properties have shown promising results, suggesting further exploration in drug development .

作用机制

The mechanism of action of 3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

相似化合物的比较

3-Ethyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

3-Methyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Substitution of the ethyl group with a methyl group can alter its properties.

1-(4-Fluorophenyl)-3,4,5-trimethyl-1H-pyrazole: Additional methyl groups can influence the compound’s steric and electronic characteristics

Uniqueness: The presence of both the ethyl and fluorophenyl groups in 3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one imparts unique properties, such as enhanced lipophilicity and potential biological activity. These features make it a valuable compound for various applications .

生物活性

3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate under basic conditions. The following are the key steps involved:

- Reagents : Ethyl acetoacetate and 4-fluorobenzaldehyde.

- Base : Sodium ethoxide or potassium carbonate.

- Solvent : Ethanol or methanol.

- Temperature : Reflux at approximately 78-80°C.

The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product.

Antimicrobial Properties

Research indicates that pyrazolone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death .

Anti-inflammatory Effects

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives have shown IC50 values in the nanomolar range against COX enzymes, suggesting potent anti-inflammatory activity .

Analgesic Activity

The analgesic effects of pyrazolones are well-documented, with several studies indicating their efficacy in pain management comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These compounds may act by inhibiting prostaglandin synthesis, thus reducing pain sensation .

Anticancer Potential

Recent investigations have explored the anticancer potential of pyrazolone derivatives, including this compound. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and PC-3, with IC50 values indicating significant cytotoxic effects . The proposed mechanism involves DNA damage and disruption of cell cycle progression.

Case Studies

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of COX enzymes and other relevant targets involved in inflammation and pain pathways.

- DNA Interaction : In cancer cells, it may bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazolone derivatives can modulate oxidative stress levels within cells, contributing to their anticancer effects.

属性

IUPAC Name |

5-ethyl-2-(4-fluorophenyl)-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGDWGXZKAEZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。